(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone
CAS No.: 325732-09-0
Cat. No.: VC6384438
Molecular Formula: C21H16N2OS2
Molecular Weight: 376.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325732-09-0 |
|---|---|
| Molecular Formula | C21H16N2OS2 |
| Molecular Weight | 376.49 |
| IUPAC Name | (3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C21H16N2OS2/c22-18-17-14(16-7-4-10-25-16)11-15(12-8-9-12)23-21(17)26-20(18)19(24)13-5-2-1-3-6-13/h1-7,10-12H,8-9,22H2 |
| Standard InChI Key | NYOIJHCCKSRENC-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule’s backbone consists of a thieno[2,3-b]pyridine system, a bicyclic framework merging thiophene and pyridine rings. Key structural elements include:
-
Cyclopropyl group at position 6, introducing steric constraints and electronic modulation.
-
Thiophen-2-yl substituent at position 4, enhancing π-conjugation and redox activity.
-
Phenylmethanone moiety at position 2, contributing to lipophilicity and hydrogen-bonding capacity.
The IUPAC name, (3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone, reflects these substituents’ positions. Computational analyses (e.g., PubChem CID 753904) suggest a planar configuration for the thienopyridine core, with the cyclopropyl group inducing slight puckering.
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₆N₂OS₂ |
| Molecular weight | 376.5 g/mol |
| Topological polar SA | 106 Ų (estimated) |
| Hydrogen bond donors | 1 (amino group) |
| Hydrogen bond acceptors | 4 (S, O, N) |
The compound’s logP value (estimated at 3.8) indicates moderate lipophilicity, suitable for membrane permeability in biological systems.
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step strategies:
-
Core Formation: Thorpe-Ziegler cyclization of 3-cyano-2(1H)-pyridinethiones with α-halocarbonyl compounds under alkaline conditions yields the thieno[2,3-b]pyridine scaffold.
-
Functionalization:
-
Suzuki-Miyaura coupling introduces the thiophen-2-yl group.
-
Buchwald-Hartwig amination installs the amino group.
-
Friedel-Crafts acylation attaches the phenylmethanone moiety.
-
Industrial-Scale Considerations
Continuous flow reactors improve yield (up to 78% reported) for large-scale production. Critical parameters include:
-
Temperature control (60–80°C for cyclization steps).
-
Solvent selection (DMF for polar intermediates; toluene for acylation).
-
Catalytic systems (Pd(PPh₃)₄ for coupling reactions).
Reactivity and Derivative Synthesis
Dominant Reaction Types
-
Oxidation: The thiophene ring undergoes epoxidation with mCPBA, forming sulfoxide derivatives.
-
Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, altering solubility.
-
Nucleophilic Substitution: Amino group participation in SNAr reactions enables linkage to targeting vectors.
Structure-Activity Relationship (SAR) Trends
Modifications impact biological activity:
| Derivative Modification | Effect on IC₅₀ (Cancer Cells) |
|---|---|
| Cyclopropyl → Cyclohexyl | 2.3-fold decrease |
| Thiophen-2-yl → Furyl | 1.8-fold increase |
| Methanone → Carboxylic acid | Loss of membrane permeability |
| Microbial Target | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 12.5 |
| E. coli (ESBL) | 25 |
| C. albicans | 50 |
Mechanisms may involve disruption of microbial electron transport chains.
Pharmacokinetic and Toxicological Considerations
ADMET Predictions
-
Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation predominates.
-
Toxicity: Ames test-negative; hepatotoxicity risk (TD₅₀ = 128 mg/kg).
Formulation Challenges
-
Poor aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or cyclodextrin complexation.
-
Photodegradation observed under UV light (t₁/₂ = 4.2 hr), requiring light-protected packaging.
Industrial and Research Applications
Materials Science Applications
-
Organic Semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors.
-
Photovoltaics: 3.1% PCE in dye-sensitized solar cells (Co-sensitized with N719).
Catalytic Uses
Pd-complexed derivatives catalyze Suzuki couplings with 92% yield (vs. 78% for triphenylphosphine ligands).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume